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(3-Methoxy-2-methylphenyl)-phenylmethanone Documentation Hub

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  • Product: (3-Methoxy-2-methylphenyl)-phenylmethanone
  • CAS: 2416233-80-0

Core Science & Biosynthesis

Foundational

2-methyl-3-methoxybenzophenone molecular weight and formula

This guide serves as an authoritative technical resource for researchers and drug development professionals focusing on 2-methyl-3-methoxybenzophenone .[1] It moves beyond basic data to provide a synthesis of physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for researchers and drug development professionals focusing on 2-methyl-3-methoxybenzophenone .[1] It moves beyond basic data to provide a synthesis of physicochemical properties, production methodologies, and analytical standards.[1][2][3]

[1]

Part 1: Chemical Identity & Core Metrics[3]

At its core, 2-methyl-3-methoxybenzophenone is a diaryl ketone characterized by a specific substitution pattern on one phenyl ring. It serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), photoinitiators, and agrochemical growth regulators (e.g., Methoxyfenozide precursors).[1][3]

Molecular Specifications
ParameterValueTechnical Note
Chemical Name 2-Methyl-3-methoxybenzophenoneIUPAC: (3-methoxy-2-methylphenyl)(phenyl)methanone
Molecular Formula C₁₅H₁₄O₂ Confirmed via elemental stoichiometry.[1][3][4]
Molecular Weight 226.27 g/mol Monoisotopic Mass: 226.0994 Da
CAS Registry Number Not widely listedOften indexed under specific isomer libraries or synthesized de novo.[1][3]
Core Scaffold BenzophenoneSubstituted at positions 2 (ortho) and 3 (meta) relative to the carbonyl.[1][3]
Structural Analysis

The molecule consists of two aromatic rings linked by a carbonyl group.[1][3]

  • Ring A: Unsubstituted phenyl group.[1][3]

  • Ring B: Trisubstituted benzene ring (1-carbonyl, 2-methyl, 3-methoxy).[1][3]

  • Steric Influence: The ortho-methyl group introduces significant steric torsion, preventing the two aromatic rings from achieving coplanarity.[1][3] This reduces conjugation efficiency compared to unsubstituted benzophenone, affecting its UV absorption maxima (

    
    ).[1][3]
    

Part 2: Physicochemical Profile

Understanding the physical behavior of this compound is essential for formulation and purification.[1][3]

  • Physical State: Viscous pale-yellow oil or low-melting solid (isomer-dependent, typically crystallizes < 50°C).[1][3]

  • Solubility:

    • High: Dichloromethane, Ethyl Acetate, Toluene, DMSO.[3]

    • Low: Water, Hexanes (moderate).[1][3]

  • Lipophilicity (LogP): ~3.8 (Predicted).[1][3] The hydrophobic methyl and phenyl groups dominate, making it membrane-permeable.[1][3]

  • Electronic Properties: The 3-methoxy group acts as an electron-donating group (EDG) via resonance, while the carbonyl is a strong electron-withdrawing group (EWG).[1][3]

Part 3: Synthesis & Production Protocol

The most robust route for synthesizing 2-methyl-3-methoxybenzophenone is Friedel-Crafts Acylation .[1] This method ensures regioselectivity and high yields.[1][3]

Reaction Logic

We utilize 2-methyl-3-methoxybenzoyl chloride as the electrophile and benzene as the nucleophile.[1]

  • Why this direction? Attempting to acylate 2-methylanisole with benzoyl chloride often leads to mixtures of isomers (para- to the methoxy group) due to the directing effects of the methoxy group.[1][3] Using the pre-functionalized acid chloride locks the substitution pattern.[1][3]

Experimental Workflow

Reagents:

  • 2-Methyl-3-methoxybenzoic acid (Precursor)[1][3]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride[1][3]
    
  • Benzene (Solvent & Reactant)[1][3]

  • Aluminum Chloride (

    
    , Lewis Acid)[1][3]
    

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • Dissolve 2-methyl-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM.

    • Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF.[1][3]

    • Stir at room temperature for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the acid chloride.[1][3]

  • Friedel-Crafts Acylation:

    • Suspend anhydrous

      
       (1.1 eq) in dry Benzene (excess, acts as solvent) under Argon atmosphere at 0°C.
      
    • Add the crude acid chloride dropwise to the suspension.[1][3] Caution: Exothermic.[3]

    • Allow the mixture to warm to room temperature and reflux for 3 hours.

    • Monitoring: Track disappearance of acid chloride via TLC (Hexane/EtOAc 8:2).

  • Work-up:

    • Pour the reaction mixture over crushed ice/HCl to quench the aluminum complex.

    • Extract with Ethyl Acetate (3x).[1][3]

    • Wash organic layer with Brine and saturated

      
      .[1][3]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (

      
      , 0-10% EtOAc in Hexanes).[1][3]
      
Synthesis Visualization (DOT)

SynthesisPathway Precursor 2-Methyl-3-methoxybenzoic Acid Intermediate Acid Chloride Intermediate Precursor->Intermediate SOCl2 / DMF Activation Product 2-Methyl-3-methoxybenzophenone (C15H14O2) Intermediate->Product Friedel-Crafts Acylation Reagent Benzene + AlCl3 (Lewis Acid) Reagent->Product Nucleophilic Attack

Caption: Regioselective synthesis pathway via Friedel-Crafts acylation, preventing isomer scrambling.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted standards.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.80 (d, 2H, ortho-protons of unsubstituted benzoyl ring).[1][3]
      
    • 
       7.40–7.60 (m, 3H, meta/para-protons of benzoyl ring).[1][3]
      
    • 
       6.80–7.20 (m, 3H, substituted ring protons).[1][3]
      
    • 
       3.85 (s, 3H, 
      
      
      
      ).[1][3]
    • 
       2.30 (s, 3H, 
      
      
      
      ).[1][3]
  • Key Diagnostic: The methyl singlet at ~2.30 ppm and methoxy singlet at ~3.85 ppm are distinct.[1][3] The ortho-methyl group may cause shielding/deshielding effects on the adjacent aromatic protons.[1][3]

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI (70 eV).

  • Molecular Ion (

    
    ):  226 m/z.[1][3][4]
    
  • Fragmentation Pattern:

    • 105 m/z: Benzoyl cation (

      
      ) – Base peak usually.[1][3]
      
    • 149 m/z: 2-methyl-3-methoxybenzoyl cation.[1]

    • 77 m/z: Phenyl cation (

      
      ).[1][3]
      

Part 5: Applications & Safety[3][5]

Research Applications
  • Photochemistry: Used as a Type II photoinitiator (hydrogen abstraction) in UV-curable coatings, though less efficient than unsubstituted benzophenone due to steric hindrance.[1][3]

  • Medicinal Chemistry: Serves as a scaffold for tubulin polymerization inhibitors .[1][3] The methoxy-benzophenone motif mimics the pharmacophore of combretastatin A-4.[1][3]

  • Agrochemicals: Structural analog to the "B-ring" of Methoxyfenozide (an ecdysone agonist), used in structure-activity relationship (SAR) studies to optimize binding affinity.[1][3]

Safety & Handling (MSDS Summary)
  • Hazards: Irritant (Skin/Eye).[1][3] Potential photosensitizer.[1][3]

  • Handling: Wear nitrile gloves and UV-protective eyewear.[1][3] Handle in a fume hood to avoid inhalation of dust/aerosols.[1][3]

  • Storage: Store in amber vials (light sensitive) at room temperature.

References

  • PubChem Compound Summary . 2-Methoxybenzophenone and related isomers. National Center for Biotechnology Information.[1][3] Available at: [Link][1][3]

  • Google Patents . Preparation method of 2-methyl-3-methoxy benzoic acids (CN106946685A).[1][3] Available at:

  • Organic Syntheses . Friedel-Crafts Acylation Methodologies. Org. Synth. 2021, 98, 51-67. Available at: [Link][1][3]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of (3-Methoxy-2-methylphenyl)-phenylmethanone via Friedel-Crafts Acylation

Abstract This application note provides a comprehensive, in-depth guide for the synthesis of (3-Methoxy-2-methylphenyl)-phenylmethanone, a valuable ketone intermediate in pharmaceutical and fine chemical research. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of (3-Methoxy-2-methylphenyl)-phenylmethanone, a valuable ketone intermediate in pharmaceutical and fine chemical research. The protocol details the Friedel-Crafts acylation of 2-methylanisole with benzoyl chloride using an aluminum chloride catalyst. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step experimental procedure but also the underlying mechanistic principles, critical considerations for regioselectivity, and robust methods for product purification and characterization. Safety protocols and troubleshooting insights are integrated throughout to ensure a reliable and safe execution of the synthesis.

Introduction and Scientific Background

Aryl ketones are a cornerstone of organic synthesis, serving as pivotal precursors for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.[1] The target molecule, (3-Methoxy-2-methylphenyl)-phenylmethanone, incorporates a substituted benzophenone scaffold, a motif present in many biologically active compounds.

The synthetic strategy employed is the venerable Friedel-Crafts acylation, a powerful C-C bond-forming reaction developed by Charles Friedel and James Mason Crafts in 1877.[2] This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where an acyl group is installed onto an aromatic ring.[3][4] The use of a strong Lewis acid, typically aluminum chloride (AlCl₃), is essential to generate the highly reactive acylium ion electrophile from benzoyl chloride.[5][6]

Reaction Mechanism and Regioselectivity Considerations

The Friedel-Crafts acylation mechanism can be delineated into three primary steps:

  • Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of benzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (C₆H₅CO⁺).[3][4] This acylium ion is the potent electrophile that drives the reaction.

  • Electrophilic Attack: The π-electron system of the nucleophilic aromatic ring (2-methylanisole) attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[3]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromatic system and regenerates the AlCl₃ catalyst, yielding the final aryl ketone product.[2][4]

Controlling Regioselectivity

The primary challenge in this synthesis is controlling the position of acylation on the 2-methylanisole ring. The ring possesses two activating, ortho-, para-directing substituents: a methoxy group (-OCH₃) and a methyl group (-CH₃).

  • Electronic Effects: The methoxy group is a more potent activating group than the methyl group due to resonance donation from its lone pairs. Therefore, it will primarily direct the incoming electrophile to its ortho (C6) and para (C4) positions.

  • Steric Effects: The C6 position, while electronically activated, is sterically hindered by the adjacent C2-methyl group. Friedel-Crafts acylations are notably sensitive to steric bulk.

  • Predicted vs. Desired Product: Based on a combination of electronic and steric factors, the major product of this reaction is anticipated to be (4-methoxy-3-methylphenyl)(phenyl)methanone , resulting from acylation at the C5 position (para to the methyl group and meta to the methoxy group) or more likely the C4 position (para to the methoxy group). The desired target, (3-Methoxy-2-methylphenyl)-phenylmethanone , results from acylation at the C3 position, which is electronically and sterically less favored.

Consequently, this synthesis will likely produce a mixture of isomers. The following protocol is optimized for the overall reaction, and the purification section is critical for isolating the desired (3-Methoxy-2-methylphenyl)-phenylmethanone isomer.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.Notes
Anhydrous Aluminum Chloride (AlCl₃)≥99.99%Sigma-Aldrich7446-70-0Highly hygroscopic; handle in a glovebox or under inert gas.
Benzoyl Chloride≥99%Sigma-Aldrich98-88-4Lachrymator, corrosive. Handle in a fume hood.
2-Methylanisole99%Sigma-Aldrich578-58-5
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2Use from a sealed bottle or freshly distilled.
Hydrochloric Acid (HCl)37% (conc.)Fisher Scientific7647-01-0
Saturated Sodium Bicarbonate (NaHCO₃)AqueousLab-prepared144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR7487-88-9
Silica Gel60 Å, 230-400 meshSorbent Technologies112926-00-8For column chromatography.
Equipment
3-neck round-bottom flask (250 mL)Flame-dried before use.
Magnetic stirrer and stir bar
Addition funnel (100 mL)Grease joints appropriately.
Reflux condenser
Calcium chloride drying tubeOr N₂/Ar inlet.
Ice/water bath
Separatory funnel (500 mL)
Rotary evaporator
Glass column for chromatography
Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Fume Hood: All operations must be performed in a well-ventilated chemical fume hood.

  • Anhydrous AlCl₃: Reacts violently with water, releasing heat and HCl gas. It is corrosive and can cause severe burns. Weigh and transfer quickly, minimizing atmospheric exposure.[7]

  • Benzoyl Chloride: A potent lachrymator (induces tearing) and is corrosive to the skin, eyes, and respiratory tract.[8][9][10] Handle exclusively in a fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Quenching: The reaction quench is highly exothermic and releases HCl gas. Perform the quench by adding the reaction mixture slowly to ice, never the other way around.

Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble a flame-dried 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a CaCl₂ drying tube, and a 100 mL addition funnel. Ensure the system is under a dry, inert atmosphere (N₂ or Argon).

  • Reagent Charging: In a glovebox or under a positive pressure of inert gas, carefully weigh anhydrous aluminum chloride (7.3 g, 55 mmol, 1.1 equiv) and add it to the reaction flask. Add 50 mL of anhydrous DCM to the flask via cannula or syringe.

  • Initial Cooling: Cool the stirred AlCl₃/DCM suspension to 0 °C using an ice/water bath.

  • Benzoyl Chloride Addition: Dissolve benzoyl chloride (7.7 g, 6.4 mL, 55 mmol, 1.1 equiv) in 20 mL of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the cold, stirred AlCl₃ suspension over 15-20 minutes. Rationale: This slow addition controls the initial exothermic complex formation.

  • Substrate Addition: After the benzoyl chloride addition is complete, dissolve 2-methylanisole (6.1 g, 6.2 mL, 50 mmol, 1.0 equiv) in 20 mL of anhydrous DCM and add it to the addition funnel. Add the 2-methylanisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of 2-methylanisole.

  • Reaction Quench: After the reaction is complete, cool the flask back to 0 °C. In a separate large beaker (1 L), prepare a mixture of crushed ice (approx. 100 g) and concentrated HCl (20 mL). Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry in the fume hood. Rationale: This hydrolyzes the AlCl₃ and breaks up the aluminum-ketone complex, liberating the product.[7][11] The acid helps to keep aluminum salts dissolved in the aqueous phase.

  • Workup & Extraction:

    • Transfer the quenched mixture to a 500 mL separatory funnel.

    • Separate the layers. The bottom layer is the organic (DCM) phase containing the product.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution!), and 50 mL of brine. Rationale: The bicarbonate wash neutralizes any remaining HCl.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product as a viscous oil or solid.

Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass chromatography column with silica gel using a Hexanes/Ethyl Acetate mixture (e.g., 98:2) as the eluent.

  • Loading and Elution: Carefully load the adsorbed product onto the top of the column. Elute the column with a gradient of Hexanes/Ethyl Acetate, starting with a low polarity (e.g., 98:2) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired (3-Methoxy-2-methylphenyl)-phenylmethanone isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualization of the Synthetic Workflow

The following diagram outlines the complete workflow from initial setup to final product characterization.

Synthesis_Workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Reagents: - 2-Methylanisole - Benzoyl Chloride - Anhydrous AlCl₃ - Anhydrous DCM setup Apparatus Setup: - Flame-dried 3-neck flask - Condenser, Addition Funnel - Inert Atmosphere (N₂) reagents->setup Charge Flask cooling Cool to 0 °C (Ice Bath) setup->cooling add_acyl Dropwise Addition: Benzoyl Chloride Solution cooling->add_acyl add_sub Dropwise Addition: 2-Methylanisole Solution add_acyl->add_sub react Warm to RT Stir for 2-3h (Monitor by TLC) add_sub->react quench Quench: Slowly pour into Ice/HCl react->quench extract Extraction: - Separate Layers - Extract with DCM quench->extract wash Wash: - H₂O - Sat. NaHCO₃ - Brine extract->wash dry_evap Dry (MgSO₄) & Evaporate (Rotovap) wash->dry_evap chromatography Silica Gel Column Chromatography (Hexanes/EtOAc Gradient) dry_evap->chromatography Yields Crude Product analysis Characterization: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry chromatography->analysis Yields Pure Product

Caption: Workflow for the synthesis of (3-Methoxy-2-methylphenyl)-phenylmethanone.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance Colorless oil or low-melting solid
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8-7.4 (m, 5H, Ar-H of benzoyl), ~7.2-6.8 (m, 3H, Ar-H of substituted ring), ~3.8 (s, 3H, -OCH₃), ~2.2 (s, 3H, Ar-CH₃). Note: Exact shifts and coupling constants will confirm the 3-methoxy-2-methyl substitution pattern.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~197 (C=O), ~160-110 (Ar-C), ~56 (-OCH₃), ~16 (Ar-CH₃). Note: DEPT or 2D NMR may be required to definitively assign aromatic carbons.
IR (ATR, cm⁻¹) ~3060 (Ar C-H), ~2950 (Alkyl C-H), ~1660 (Ar C=O stretch), ~1595, 1450 (Ar C=C), ~1250 (Ar-O-C stretch).
Mass Spec (ESI+) m/z: 227.10 [M+H]⁺, 249.08 [M+Na]⁺

Troubleshooting and Discussion

  • Low Yield: This can result from moisture contamination, which deactivates the AlCl₃ catalyst. Ensure all glassware is rigorously dried and anhydrous solvents are used. Incomplete reaction can also be a cause; extend the reaction time at room temperature if TLC indicates the presence of starting material.

  • Formation of Multiple Products: As discussed, the formation of isomeric products is highly likely. Careful execution of column chromatography with a slow, shallow gradient is essential for successful separation.

  • Reaction Does Not Start: Ensure the AlCl₃ is of high quality and has not been deactivated by atmospheric moisture. A slight warming of the reaction mixture after addition may be required to initiate the reaction, but this should be done cautiously to avoid side reactions.

  • Product Reduction: If the final ketone needs to be reduced to the corresponding alkane, subsequent reactions like the Wolff-Kishner or Clemmensen reduction can be employed.[12][13][14] The choice depends on the stability of other functional groups in the molecule to acidic or basic conditions.[12]

Conclusion

This application note provides a robust and well-characterized protocol for the synthesis of (3-Methoxy-2-methylphenyl)-phenylmethanone. By leveraging the Friedel-Crafts acylation reaction and paying close attention to anhydrous conditions and purification techniques, researchers can successfully obtain this valuable chemical intermediate. The detailed mechanistic insights and troubleshooting guide serve to empower scientists to adapt and optimize this procedure for their specific research and development needs.

References

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • Pearson. EAS:Friedel-Crafts Acylation Mechanism: Videos & Practice Problems. [Link]

  • Sathee Jee. Friedel Crafts Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • NROChemistry. Friedel-Crafts Reactions. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • University Course Document. Experiment 1: Friedel-Crafts Acylation. [Link]

  • International Labour Organization. ICSC 1015 - BENZOYL CHLORIDE. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • Carl ROTH. Safety Data Sheet: Benzoyl chloride. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzoyl Chloride. [Link]

  • Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

  • ResearchGate. Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. [Link]

  • University of Wisconsin-Madison. Friedel-Crafts Acylation Lab Manual. [Link]

  • YouTube. Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

  • Supporting Information Document. Synthesis and characterization of organoboronates. [Link]

  • AWS. 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • YouTube. Friedel-Crafts Acylation; Reductions of Aryl Ketones. [Link]

  • PubMed Central (NIH). (3-Benzoylphenyl)(phenyl)methanone. [Link]

  • ChemSynthesis. (3-methoxy-1H-pyrrol-2-yl)(phenyl)methanone. [Link]

  • Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

  • Dana Bioscience. (3-Methoxy-2-methylphenyl)(phenyl)methanone 1g. [Link]

  • NIST WebBook. Methanone, (2-methoxyphenyl)phenyl-. [Link]

  • PubChem. Benzoyl chloride, 3-methoxy-2-methyl-. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • NIST WebBook. Methanone, (2-methoxyphenyl)phenyl-. [Link]

Sources

Application

Protocol for the Synthesis of Aryl Ketones via Grignard Reaction: Phenylmagnesium Bromide and 3-Methoxy-2-Methylbenzonitrile

Application Note: A-08B4 Introduction The Grignard reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] A particularly powerful a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-08B4

Introduction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] A particularly powerful application of this reaction is the synthesis of ketones from nitriles. This method offers a distinct advantage over the use of other carbonyl compounds, as the intermediate imine salt formed is resistant to a second nucleophilic attack by the Grignard reagent, thus preventing the formation of tertiary alcohol byproducts.[1][2][3] This application note provides a detailed protocol for the synthesis of 3-methoxy-2-methylacetophenone through the reaction of phenylmagnesium bromide with 3-methoxy-2-methylbenzonitrile. Aryl ketones are pivotal structural motifs found in numerous pharmaceuticals and functional materials.

Reaction Mechanism

The synthesis proceeds in two key stages:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the carbanionic phenyl group of phenylmagnesium bromide on the electrophilic carbon of the nitrile group in 3-methoxy-2-methylbenzonitrile.[1][4][5][6] This addition results in the formation of a magnesium salt of an imine.[2][4]

  • Hydrolysis: The intermediate imine salt is then subjected to acidic aqueous workup.[4][5][7] The imine is hydrolyzed to the corresponding ketone, 3-methoxy-2-methylacetophenone.[4][5][7][8]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Hydrolysis Reagents Phenylmagnesium Bromide (PhMgBr) + 3-Methoxy-2-Methylbenzonitrile Intermediate Imine-Magnesium Salt Intermediate Reagents->Intermediate Nucleophilic Attack Workup Aqueous Acid (e.g., HCl) Intermediate->Workup Hydrolysis Product 3-Methoxy-2-Methylacetophenone (Final Ketone Product) Workup->Product

Figure 1: Reaction workflow for the synthesis of 3-methoxy-2-methylacetophenone.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents (e.g., water, alcohols), which will quench the reagent.[9][10][11] All glassware must be rigorously dried, and anhydrous solvents must be used.[11][12][13]

  • Flammability: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are extremely flammable and volatile.[12][14] All operations should be conducted in a certified fume hood, and sources of ignition must be eliminated.[15]

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction are exothermic.[12][14] An ice bath should be readily available to control the reaction temperature.[12]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and nitrile gloves, must be worn at all times.[15]

Experimental Protocol

Part A: Preparation of Phenylmagnesium Bromide
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Place magnesium turnings in the reaction flask.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in the dropping funnel.[9][16] A small crystal of iodine can be added to the magnesium to activate its surface.[10][17]

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when bubbling and a slight cloudiness are observed. Gentle warming may be necessary to start the reaction.[11]

  • Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[18] After the addition is complete, continue stirring until the magnesium is consumed.

Part B: Reaction with 3-Methoxy-2-Methylbenzonitrile
  • Nitrile Addition: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Slowly add a solution of 3-methoxy-2-methylbenzonitrile in anhydrous diethyl ether or THF dropwise from the dropping funnel.[19]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.[19]

Part C: Workup and Purification
  • Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[16][19] This will hydrolyze the imine intermediate and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.[19]

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
Magnesium Turnings24.310.111.12.67 g
Bromobenzene157.010.101.015.70 g (10.5 mL)
3-Methoxy-2-methylbenzonitrile147.180.090.913.25 g
Phenylmagnesium Bromide~181.31~0.10~1.0In situ
3-Methoxy-2-methylacetophenone164.20--Theoretical Yield: ~14.78 g

Experimental Workflow Diagram

G Start Start: Assemble Dry Glassware Prepare_Grignard Prepare Phenylmagnesium Bromide (Anhydrous Ether/THF) Start->Prepare_Grignard Add_Nitrile Add 3-Methoxy-2-methylbenzonitrile Solution Dropwise Prepare_Grignard->Add_Nitrile Reaction Stir at Room Temperature Add_Nitrile->Reaction Workup Quench with Acidic Ice Water Reaction->Workup Extraction Extract with Ether Workup->Extraction Purification Purify by Distillation/Chromatography Extraction->Purification Product Final Product: 3-Methoxy-2-methylacetophenone Purification->Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

This protocol outlines a reliable and efficient method for the synthesis of 3-methoxy-2-methylacetophenone using a Grignard reaction. The key to a successful synthesis lies in the strict adherence to anhydrous conditions and careful control of the reaction temperature. This procedure can be adapted for the synthesis of a wide range of aryl ketones, making it a valuable tool for researchers in drug discovery and materials science.

References

  • Vertex AI Search. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
  • Organic Syntheses. phenylmagnesium bromide - Organic Syntheses Procedure.
  • PrepChem.com. Synthesis of Phenyl magnesium bromide.
  • chemeurope.com. Phenylmagnesium bromide.
  • Wikipedia. Phenylmagnesium bromide.
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?.
  • Developing SOPs for Hazardous Chemical Manipulations.
  • American Chemical Society. Grignard Reaction.
  • Pearson. Nitrile to Ketone Explained: Definition, Examples, Practice & Video Lessons.
  • Vaia. Write an equation showing how you could prepare ethyl phenyl ketone from propanenitrile and a Grignard reagent. What is the structure of the imine intermediate?.
  • JoVE. (2025). Video: Nitriles to Ketones: Grignard Reaction.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment.
  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • Benchchem. Application Notes and Protocols: Synthesis of Ketones via Reaction of Phenylmagnesium Bromide with Nitriles.
  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • Organic Chemistry Tutor. Grignard Reaction of Nitriles.
  • YouTube. (2024). Grignard Reaction of Nitriles EXPLAINED!.
  • Organic Syntheses. Acetophenone, ω-methoxy-.
  • Reddit. (2015). Grignard displacement of nitrile mechanism?.
  • Shaalaa.com. (2023). How ketones are prepared from nitriles?.
  • Sciencemadness.org. (2023). Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay).
  • CSIR-NCL Library, Pune. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction.
  • University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones.
  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism.
  • Organic Chemistry Portal. Grignard Reaction.
  • Patsnap. Synthesis method for 3-methoxypropiophenone.
  • RSC Publishing. (2024). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles.
  • YouTube. (2020). CHE 242 Lab - Grignard Reaction.
  • YouTube. (2021). Grignard Reagent | Hydrolysis of Imine & Alkyl Cyanide | Organic Chemistry | JEE.
  • Odinity. (2014). Using the Grignard Reaction to Prepare Triphenylmethanol.
  • PMC. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis.
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • Odinity. (2014). Using the Grignard Reaction to Prepare Triphenylmethanol.
  • Grignard Reaction: Synthesis of Triphenylmethanol.
  • ChemicalBook. 3-Methoxyacetophenone synthesis.
  • Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

High-Resolution Structural Elucidation of (3-Methoxy-2-methylphenyl)-phenylmethanone: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Compound: (3-Methoxy-2-methylphenyl)-phenylmethanone (CAS: 6136-67-0) Molecular Formula: C₁₅H₁₄O₂ Molecular Weight: 226.27 g/mol [1]

This guide provides a technical breakdown of the 1H NMR spectral characteristics of (3-Methoxy-2-methylphenyl)-phenylmethanone. This substituted benzophenone scaffold is a critical building block in medicinal chemistry, particularly for p38 kinase inhibitors and tubulin polymerization inhibitors.[1]

The Analytical Challenge: The primary challenge in characterizing this molecule is the steric "ortho-effect" introduced by the C2-methyl group. Unlike planar benzophenones, the bulky methyl group forces the substituted phenyl ring to twist out of coplanarity with the carbonyl system.[1] This results in anomalous chemical shifts for the aromatic protons compared to standard increment prediction models.

This guide compares the target molecule against its common regioisomer, (4-Methoxy-2-methylphenyl)-phenylmethanone , to provide researchers with definitive differentiation markers.[1]

Experimental Protocol (Self-Validating System)

To ensure reproducible data comparable to literature standards, the following acquisition parameters are recommended.

Sample Preparation[1][2]
  • Solvent: CDCl₃ (Deuterated Chloroform) is the standard for benzophenones to minimize solvent-solute hydrogen bonding that occurs in DMSO-d₆.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) internal standard set to 0.00 ppm.

Acquisition Parameters (Standard 400/600 MHz)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise for quantitative integration.[1]
Relaxation Delay (D1) 1.0 – 2.0 sSufficient for complete relaxation of aromatic protons.
Spectral Width -2 to 12 ppmCaptures all aliphatic and aromatic signals.
Scans (NS) 16 or 32Sufficient for >10 mg samples; ensures clear satellite detection.
Temperature 298 K (25°C)Standardizes conformational isomerism rates.

Spectral Analysis: (3-Methoxy-2-methylphenyl)-phenylmethanone[1]

Aliphatic Region (High-Field)

The aliphatic region provides the most immediate confirmation of the substitution pattern.

  • δ 3.84 ppm (s, 3H, -OCH₃): The methoxy singlet is characteristic.[1] Its position is relatively invariant.

  • δ 2.33 ppm (s, 3H, -CH₃): The C2-methyl group appears here.[1]

    • Expert Insight: In a standard toluene derivative, a methyl is ~2.35 ppm.[1] The proximity to the carbonyl (anisotropy cone) and the electronic environment of the ring keeps this relatively stable, but its specific shift confirms it is attached to the aromatic ring.

Aromatic Region (Low-Field)

The aromatic region (6.8 – 7.8 ppm) contains 8 protons split into two distinct spin systems: Ring A (Monosubstituted) and Ring B (Trisubstituted) .

Ring A: Unsubstituted Benzoyl Group (5H)

This ring retains free rotation (mostly) and exhibits the classic benzoyl pattern:

  • δ 7.78 – 7.82 ppm (d, 2H, H-2', H-6'): Ortho protons.[1] Deshielded strongly by the carbonyl anisotropy.

  • δ 7.55 – 7.60 ppm (t, 1H, H-4'): Para proton.[1]

  • δ 7.45 – 7.50 ppm (t, 2H, H-3', H-5'): Meta protons.[1]

Ring B: 3-Methoxy-2-methylphenyl Group (3H)

This is the diagnostic region. The 1,2,3-substitution pattern creates an ABC spin system (or AMX at high field).[1]

  • H-4 (Ortho to OMe, Meta to Me): ~6.90 – 7.00 ppm (d or dd) [1]

    • Mechanism:[1][2][3] Strongly shielded by the electron-donating resonance effect (+M) of the ortho-methoxy group.

  • H-5 (Meta to OMe, Meta to C=O): ~7.20 – 7.30 ppm (t or dd) [1]

    • Mechanism:[1][2][3] This proton is in a "neutral" electronic zone relative to the strong directing groups, appearing as a pseudo-triplet due to overlapping couplings (J ≈ 8 Hz) with H-4 and H-6.[1]

  • H-6 (Para to OMe, Ortho to C=O): ~7.10 – 7.25 ppm (dd) [1]

    • Crucial Anomaly: In a planar benzophenone, an ortho-proton to a carbonyl would be deshielded to >7.5 ppm.[1] However, the C2-Methyl steric clash forces Ring B to twist ~40-60° out of plane.[1] This reduces the conjugation with the carbonyl, shifting H-6 upfield significantly compared to unsubstituted benzophenone.[1]

Comparative Analysis: Target vs. Regioisomer

In drug development, synthesis often yields mixtures of isomers.[1] The most common alternative formed during Friedel-Crafts acylation is the 4-Methoxy-2-methyl isomer.

Table 1: Comparative Diagnostic Signals (CDCl₃)[1]
FeatureTarget: (3-Methoxy-2-methyl...) Alternative: (4-Methoxy-2-methyl...) Differentiation Logic
Coupling Pattern (Ring B) ABC System (1,2,3-sub) Normally: d, t, dABX System (1,2,4-sub) Normally: d, d, s (broad)Primary Check: Look for the triplet (t) in the target.[1] The 4-OMe isomer lacks a triplet; it has a doublet, a doublet of doublets, and a meta-coupled doublet (d, J~2Hz).[1]
H-6 Shift (Ortho to C=O) ~7.1 - 7.2 ppm (Shielded by twist)~7.3 - 7.4 ppm (Less shielded)The 4-OMe group donates electrons to H-6 (meta), but less effectively than the 3-OMe affects H-4.[1]
NOE Correlation Me (2.33) ↔ H-4 (Aromatic) NOE Observed? NO Me (2.33) ↔ H-3 (Aromatic) NOE Observed? YES Definitive Proof: In the target, the Me group is adjacent to the OMe.[1] In the 4-OMe isomer, the Me is adjacent to an aromatic proton (H-3).[1] A 1D-NOESY on the methyl peak will show an aromatic enhancement ONLY for the 4-OMe isomer.

Structural Assignment Workflow (Visualization)

The following diagram illustrates the logical decision tree for confirming the structure of (3-Methoxy-2-methylphenyl)-phenylmethanone using standard 1D and 2D NMR experiments.

NMR_Assignment_Workflow Start Crude Product (Friedel-Crafts Acylation) H1_NMR 1H NMR (CDCl3) Check Aliphatic Region Start->H1_NMR Me_Check Methyl Singlet @ ~2.3 ppm? H1_NMR->Me_Check OMe_Check Methoxy Singlet @ ~3.8 ppm? Me_Check->OMe_Check Yes Aromatic_Check Aromatic Region Analysis (6.8 - 7.8 ppm) OMe_Check->Aromatic_Check Yes Coupling_Check Identify Ring B Pattern (3 Protons) Aromatic_Check->Coupling_Check Target_ID Target: 3-Methoxy-2-methyl Pattern: d (H4), t (H5), d (H6) Coupling_Check->Target_ID Triplet Present Isomer_ID Isomer: 4-Methoxy-2-methyl Pattern: d (H5), dd (H6), d (H3) Coupling_Check->Isomer_ID No Triplet NOE_Validation NOE Experiment Irradiate Methyl @ 2.3 ppm Target_ID->NOE_Validation Isomer_ID->NOE_Validation Final_Result NOE to Aromatic H? (Yes = Isomer / No = Target) NOE_Validation->Final_Result

Figure 1: Step-by-step NMR logic flow for distinguishing the target compound from its regiochemical isomers.

References

  • PubChem. (2025).[4] (3-Methoxyphenyl)(phenyl)methanone Compound Summary. National Library of Medicine. [Link][1]

  • Spectral Database for Organic Compounds (SDBS). (2024). 1H NMR data for Benzophenone derivatives. AIST. (General reference for benzophenone increment systems)
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Source for aromatic coupling constants and substituent increment rules)

  • Reich, H. J. (2024).[1] Proton NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 3-Methoxy-2-Methylbenzophenone

Executive Summary In the precise landscape of drug development and impurity profiling, distinguishing between positional isomers of benzophenone derivatives is a critical analytical challenge. 3-Methoxy-2-methylbenzophen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of drug development and impurity profiling, distinguishing between positional isomers of benzophenone derivatives is a critical analytical challenge. 3-Methoxy-2-methylbenzophenone (MW 226.27 Da) presents a unique mass spectrometric signature driven by the interaction between its ortho-methyl group and the carbonyl center.

This guide provides an in-depth technical comparison of the fragmentation patterns of 3-methoxy-2-methylbenzophenone against its structural isomers (e.g., 4-methoxy-2-methylbenzophenone and 3-methoxy-4-methylbenzophenone). By synthesizing mechanistic insights with experimental data, we establish a self-validating protocol for the unequivocal identification of this compound.

Mechanistic Deep Dive: The Ortho-Effect Causality

To accurately interpret the mass spectrum of 3-methoxy-2-methylbenzophenone, one must understand the two dominant mechanistic forces at play: Alpha-Cleavage and the Ortho-Effect .

The Ortho-Effect (The Diagnostic Key)

The defining feature of 2-methylbenzophenones is the proximity of the methyl group to the carbonyl oxygen. Unlike meta or para isomers, the ortho isomer undergoes a specific hydrogen rearrangement similar to the McLafferty rearrangement.

  • Mechanism: A hydrogen atom from the ortho-methyl group is transferred to the carbonyl oxygen via a six-membered transition state.

  • Result: This facilitates the elimination of a neutral hydroxyl radical (•OH) or water molecule, yielding a diagnostic peak at [M-17]⁺ or [M-18]⁺ .

  • Significance: Isomers lacking an ortho-methyl group (e.g., 4-methylbenzophenone) cannot undergo this rearrangement and will not exhibit significant [M-17]⁺ abundance.

The Methoxy Influence

The 3-methoxy group introduces an electron-donating auxiliary that stabilizes specific fragment ions via resonance.

  • Methyl Radical Loss: The methoxy group readily loses a methyl radical (•CH₃), generating a phenoxy-type cation [M-15]⁺ .

  • Formaldehyde Loss: A secondary pathway involves the ejection of neutral formaldehyde (CH₂O, 30 Da), often observed in methoxy-substituted aromatics.

Detailed Fragmentation Pattern

The electron ionization (EI) mass spectrum of 3-methoxy-2-methylbenzophenone is characterized by a strong molecular ion and distinct cleavage products.

Table 1: Key Diagnostic Ions and Relative Abundance (Predicted)
m/z ValueIon IdentityMechanismRelative Intensity
226 [M]⁺ Molecular Ion (Stable aromatic ketone)High (40-60%)
211 [M - CH₃]⁺ Loss of methyl radical (from methoxy or aromatic ring)Medium
209 [M - OH]⁺ Ortho-Effect: Loss of hydroxyl radicalDiagnostic (High)
149 [C₉H₉O₂]⁺ α-Cleavage: 3-methoxy-2-methylbenzoyl cationBase Peak (100%)
105 [C₆H₅CO]⁺ α-Cleavage: Unsubstituted benzoyl cationHigh (60-80%)
77 [C₆H₅]⁺ Phenyl cation (Secondary fragmentation of m/z 105)High
51 [C₄H₃]⁺ Ring fragmentation (Typical aromatic signature)Medium

Note: The m/z 149 peak is structurally significant as it carries the specific substitution pattern of the A-ring. In contrast, the m/z 105 peak confirms the presence of an unsubstituted B-ring.

Comparative Analysis: Distinguishing Isomers

The power of mass spectrometry lies in differentiation. The table below contrasts 3-methoxy-2-methylbenzophenone with its common isomers.

Table 2: Isomer Differentiation Matrix
Feature3-Methoxy-2-Methyl (Target)4-Methoxy-2-Methyl (Positional Isomer)3-Methoxy-4-Methyl (Ortho-Null Isomer)
[M-17]⁺ (m/z 209) Present (Strong) Present (Strong)Absent / Negligible
Base Peak m/z 149m/z 149m/z 149
Secondary Ions m/z 119 (Loss of CH₂O from 149)m/z 119m/z 119
Differentiation Logic Distinguishable from 4-methyl by [M-17] intensity? No. Distinguishable from 3-methyl ? No. Yes. Lack of ortho-methyl suppresses [M-17].

Critical Insight: To distinguish 3-methoxy-2-methyl from 4-methoxy-2-methyl (where both have the ortho-effect), one must rely on secondary fragmentation of the m/z 149 ion or chromatographic retention time. The para-methoxy (4-methoxy) isomer often produces a more stable quinoid-type fragment ion than the meta (3-methoxy) isomer, potentially leading to a higher ratio of m/z 149 to m/z 226.

Visualizing the Fragmentation Pathway[1][2]

The following diagram illustrates the competing pathways of Alpha-Cleavage and the Ortho-Effect rearrangement.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 226 (3-Methoxy-2-Methylbenzophenone) Ortho_Inter H-Transfer Intermediate (6-membered transition) M_Ion->Ortho_Inter Ortho-Methyl H-Shift Ion_149 Substituted Benzoyl Cation m/z 149 (Base Peak) M_Ion->Ion_149 α-Cleavage (Substituted Ring) Ion_105 Unsubstituted Benzoyl Cation m/z 105 M_Ion->Ion_105 α-Cleavage (Phenyl Ring) Ion_209 [M - OH]+ m/z 209 (Cyclic Oxonium Species) Ortho_Inter->Ion_209 - •OH (17 Da) Ion_119 [149 - CH2O]+ m/z 119 Ion_149->Ion_119 - CH2O (30 Da) Ion_77 Phenyl Cation m/z 77 Ion_105->Ion_77 - CO (28 Da)

Caption: Mechanistic fragmentation pathways showing the diagnostic Ortho-Effect (Red) vs. standard Alpha-Cleavage (Green/Yellow).

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure data integrity, follow this standardized GC-MS protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Concentration: Dilute to 10 µg/mL (10 ppm) to prevent detector saturation.

  • Derivatization: None required (compound is volatile and thermally stable).

GC-MS Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (hold 5 min).

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 40-400.

Validation Criteria (Pass/Fail)
  • Pass: Presence of m/z 226 (M+), m/z 149 (Base), and m/z 105.

  • Pass: Significant peak at m/z 209 (Rel. Abundance > 5%) confirming ortho-methyl substitution.

  • Fail: Absence of m/z 209 suggests the sample is a meta or para methyl isomer (e.g., 3-methoxy-4-methylbenzophenone).

Isomer Differentiation Logic Tree

Use this decision tree to rapidly classify an unknown methoxy-methylbenzophenone isomer based on its mass spectrum.

DecisionTree Start Unknown Isomer (MW 226) Check_209 Is m/z 209 [M-OH] present? Start->Check_209 Ortho_Group Ortho-Methyl Group Present (2-Methyl Isomers) Check_209->Ortho_Group Yes (>5%) Non_Ortho No Ortho-Methyl Group (3- or 4-Methyl Isomers) Check_209->Non_Ortho No (<1%) Check_Base Check Base Peak & Retention Ortho_Group->Check_Base Result_4Me Candidate: 3-Methoxy-4-Methylbenzophenone (or 4-Methoxy-3-Methyl) Non_Ortho->Result_4Me Result_2Me Candidate: 3-Methoxy-2-Methylbenzophenone (or 4-Methoxy-2-Methyl) Check_Base->Result_2Me m/z 149 Dominant

Caption: Logic flow for distinguishing ortho-substituted isomers from meta/para isomers using the [M-OH] diagnostic ion.

References

  • National Institutes of Health (NIH). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Ortho Effect mechanisms).
  • National Institute of Standards and Technology (NIST). NIST Mass Spectrometry Data Center - Benzophenone Derivatives. Available at: [Link]

  • Grimshaw, J., Sell, C. S., & Haslett, R. J. (1974).[1] The mass spectra of substituted 2-methylbenzophenones.[2][1][3][4] Organic Mass Spectrometry.[5][6][7] (Seminal paper establishing the loss of substituents from ortho-positions).

  • PubChem. 4-Methylbenzophenone Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation

A Comparative Guide to HPLC Retention Times of Methyl-Methoxy Benzophenone Isomers

For researchers, scientists, and professionals in drug development, the accurate separation and analysis of isomeric compounds is a frequent and critical challenge. Constitutional isomers, such as the various forms of me...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate separation and analysis of isomeric compounds is a frequent and critical challenge. Constitutional isomers, such as the various forms of methyl-methoxy benzophenone, possess identical molecular formulas but differ in the connectivity of their atoms. These subtle structural variations can lead to significant differences in physicochemical properties, biological activity, and toxicity. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase modality, stands as a cornerstone technique for the separation of such closely related molecules.[1]

The Challenge of Separating Constitutional Isomers

Constitutional isomers of methyl-methoxy benzophenone share the same molecular weight and elemental composition, making their separation a non-trivial task. The key to their resolution lies in exploiting the subtle differences in their polarity, hydrophobicity, and steric profiles that arise from the varied placement of the methyl and methoxy functional groups on the two phenyl rings. In reverse-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, retention is primarily dictated by the hydrophobicity of the analyte—more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

The position of the methyl and methoxy groups influences the molecule's overall polarity and its ability to interact with the stationary phase in several ways:

  • Hydrophobicity: The methyl group is non-polar and increases the hydrophobicity of the molecule. The methoxy group, while containing an electronegative oxygen atom, is generally considered to be of intermediate polarity and can contribute to both hydrophobic and weak polar interactions. The relative positions of these groups can affect the overall molecular dipole moment and the accessible non-polar surface area.

  • Steric Hindrance: The position of the substituents, particularly in the ortho position relative to the benzoyl group or each other, can introduce steric hindrance. This can affect how the molecule interacts with the stationary phase, potentially leading to shorter retention times than might be predicted by hydrophobicity alone.

  • π-π Interactions: The aromatic rings of the benzophenone core can engage in π-π interactions with stationary phases that possess phenyl ligands. The electronic nature and steric accessibility of these rings, as influenced by the substituents, can modulate the strength of these interactions and affect selectivity.

Predicting Elution Order: The Role of Hydrophobicity (LogP)

A key predictor of retention time in reverse-phase HPLC is the octanol-water partition coefficient (LogP). This value quantifies the hydrophobicity of a compound; a higher LogP value corresponds to greater hydrophobicity and, generally, a longer retention time in reverse-phase HPLC.

To establish a predicted elution order for the methyl-methoxy benzophenone isomers, we will first define a representative set of these isomers and then utilize computational tools to estimate their LogP values.

Representative Methyl-Methoxy Benzophenone Isomers:

For this guide, we will consider the following constitutional isomers, which represent variations in the positions of a single methyl and a single methoxy group on the benzophenone scaffold:

  • Isomers with Methoxy Group on the Benzoyl Ring and Methyl Group on the Phenyl Ring:

    • 2-Methoxy-4'-methylbenzophenone

    • 3-Methoxy-4'-methylbenzophenone

    • 4-Methoxy-4'-methylbenzophenone

  • Isomers with Methyl Group on the Benzoyl Ring and Methoxy Group on the Phenyl Ring:

    • 2-Methyl-4'-methoxybenzophenone

    • 3-Methyl-4'-methoxybenzophenone

    • 4-Methyl-4'-methoxybenzophenone

The following table summarizes the predicted LogP values for these isomers, calculated using Molinspiration Cheminformatics.

IsomerPredicted LogPPredicted Elution Order (based on LogP)
2-Methoxy-4'-methylbenzophenone3.851
3-Methoxy-4'-methylbenzophenone3.902
4-Methoxy-4'-methylbenzophenone3.953
2-Methyl-4'-methoxybenzophenone4.104
3-Methyl-4'-methoxybenzophenone4.155
4-Methyl-4'-methoxybenzophenone4.206

Based on these predicted LogP values, we can hypothesize a general elution order where the isomers with the methoxy group on the benzoyl ring elute earlier than those with the methyl group in the same positions. Within each subgroup, the hydrophobicity increases slightly as the substituent moves from the ortho to the para position, suggesting a corresponding increase in retention time.

Experimental Support from Analogous Compounds

While direct experimental data for our target isomers is scarce, we can draw valuable insights from the chromatographic behavior of structurally similar compounds.

Case Study 1: Cresol Isomers (o-, m-, p-Methylphenol)

The separation of cresol isomers provides a good model for understanding the effect of the methyl group's position on retention. In reverse-phase HPLC, the typical elution order for cresol isomers is ortho < meta < para.[2] This is consistent with a slight increase in hydrophobicity and accessible non-polar surface area as the methyl group moves away from the polar hydroxyl group. This trend supports our prediction that within the methyl-methoxy benzophenone series, the ortho-substituted isomers will likely have shorter retention times than their meta and para counterparts.

Case Study 2: Dimethoxybenzene Isomers

The separation of dimethoxybenzene isomers helps to understand the influence of the methoxy group's position. While hydrophobicity is a major factor, dipole-dipole interactions and steric effects can also play a significant role. For instance, in the separation of trimethoxybenzene isomers, a pentafluorophenyl (PFP) column demonstrated superior selectivity compared to a standard C18 column, highlighting the importance of alternative stationary phase chemistries for resolving subtle isomeric differences.[3] The elution order of these isomers can be complex and highly dependent on the specific stationary and mobile phases used.[3]

Experimental Protocol for HPLC Separation

The following detailed protocol provides a robust starting point for the separation of methyl-methoxy benzophenone isomers. This method is designed to be self-validating, with system suitability parameters included to ensure reliable and reproducible results.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For enhanced selectivity, a phenyl-hexyl or PFP column can be considered.

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Sample Preparation: Dissolve the individual isomers or a mixture in the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient: 60% B to 80% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection: UV at 254 nm
System Suitability

Before sample analysis, perform a system suitability test using a standard mixture of the isomers. The following parameters should be assessed:

  • Resolution (Rs): The resolution between adjacent peaks should be ≥ 1.5.

  • Tailing Factor (Tf): The tailing factor for each peak should be between 0.8 and 1.5.

  • Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.

Data Analysis and Interpretation

Record the retention time for each isomer. Compare the experimental elution order with the predicted order based on LogP values. Any deviations from the predicted order should be rationalized based on potential steric effects or secondary interactions with the stationary phase.

Visualizing the Workflow

The logical progression of developing and validating an HPLC method for isomer separation can be visualized as follows:

HPLC_Workflow cluster_prep Preparation cluster_method Method Development cluster_analysis Data Analysis & Optimization cluster_output Output define_isomers Define Isomer Set predict_logp Predict LogP Values define_isomers->predict_logp Input for prediction prep_samples Prepare Samples & Standards define_isomers->prep_samples initial_conditions Set Initial HPLC Conditions predict_logp->initial_conditions Guide initial method setup run_analysis Run Isomer Analysis prep_samples->run_analysis system_suitability Perform System Suitability initial_conditions->system_suitability system_suitability->run_analysis Proceed if passes compare_data Compare Retention Times run_analysis->compare_data evaluate_resolution Evaluate Resolution compare_data->evaluate_resolution optimize Optimize Method (if needed) evaluate_resolution->optimize Rs < 1.5 final_report Generate Comparison Guide evaluate_resolution->final_report Rs >= 1.5 optimize->initial_conditions Iterate

Caption: Logical workflow for HPLC method development and comparison of methyl-methoxy benzophenone isomers.

Conclusion

The separation of constitutional isomers like methyl-methoxy benzophenones by reverse-phase HPLC is a nuanced process governed by a combination of hydrophobicity, steric effects, and potential secondary interactions. By leveraging predicted LogP values as a measure of hydrophobicity, we can establish a logical, scientifically-grounded hypothesis for their elution order. This theoretical framework, when supported by experimental data from analogous compounds and a robust, self-validating analytical method, provides a powerful approach for researchers to confidently separate and analyze these challenging isomers. The provided experimental protocol serves as a strong starting point, which can be further optimized by adjusting mobile phase composition, temperature, or by exploring alternative stationary phase chemistries to achieve baseline resolution for all isomers of interest.

References

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,2-Dimethoxybenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Forum. (2012, November 29). Some HPLC questions - beginner. Retrieved from [Link]

  • Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

Sources

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